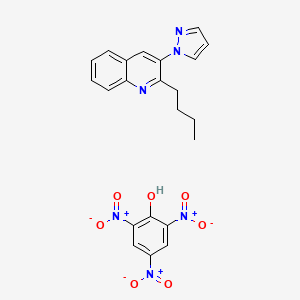
2-Butyl-3-pyrazol-1-ylquinoline;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3-pyrazol-1-ylquinoline typically involves the reaction of 2-butylquinoline with hydrazine derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
2,4,6-Trinitrophenol, on the other hand, is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. This process involves careful control of reaction conditions to prevent over-nitration and ensure the selective formation of the trinitro compound .
Industrial Production Methods: Industrial production of 2-Butyl-3-pyrazol-1-ylquinoline involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The production process includes steps such as purification and crystallization to obtain the final product in a usable form.
For 2,4,6-trinitrophenol, industrial production involves similar nitration processes but on a much larger scale. Safety measures are critical due to the explosive nature of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butyl-3-pyrazol-1-ylquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It can undergo reduction reactions to form aminophenols and substitution reactions where the nitro groups are replaced by other functional groups .
Major Products Formed: The major products formed from the reactions of 2-Butyl-3-pyrazol-1-ylquinoline include oxidized or reduced derivatives, depending on the reagents and conditions used. For 2,4,6-trinitrophenol, the major products include various substituted phenols and aminophenols .
Wissenschaftliche Forschungsanwendungen
Its unique structure allows for interactions with various biological targets, making it a valuable compound for drug discovery .
2,4,6-Trinitrophenol is widely used in the field of explosives and pyrotechnics due to its high energy content. It is also used in the synthesis of dyes and as a reagent in chemical analysis .
Wirkmechanismus
The mechanism of action of 2-Butyl-3-pyrazol-1-ylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the specific application and the biological system involved .
2,4,6-Trinitrophenol exerts its effects through its explosive properties, which involve rapid decomposition and release of energy. In biological systems, it can act as a metabolic stimulant by uncoupling oxidative phosphorylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-Butyl-3-pyrazol-1-ylquinoline include other pyrazole and quinoline derivatives, which share structural similarities and may exhibit similar chemical and biological properties.
For 2,4,6-trinitrophenol, similar compounds include other nitroaromatic compounds such as 2,4,6-trinitrotoluene (TNT) and 3,5-dimethyl-2,4,6-trinitrophenol. These compounds share similar explosive properties and applications .
2,4,6-Trinitrophenol is unique due to its high acidity and explosive properties, making it a valuable compound in both industrial and research settings .
Eigenschaften
CAS-Nummer |
63822-92-4 |
|---|---|
Molekularformel |
C22H20N6O7 |
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
2-butyl-3-pyrazol-1-ylquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C16H17N3.C6H3N3O7/c1-2-3-8-15-16(19-11-6-10-17-19)12-13-7-4-5-9-14(13)18-15;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-7,9-12H,2-3,8H2,1H3;1-2,10H |
InChI-Schlüssel |
RUMDXOSLTVRELA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=NC2=CC=CC=C2C=C1N3C=CC=N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


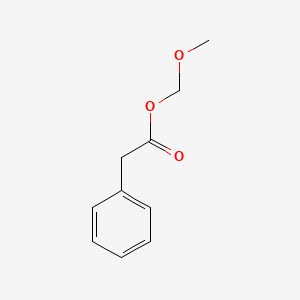
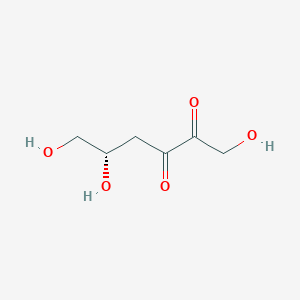
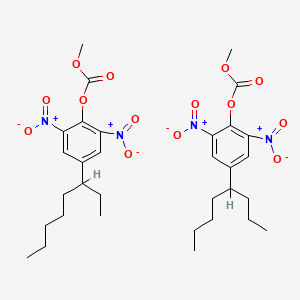
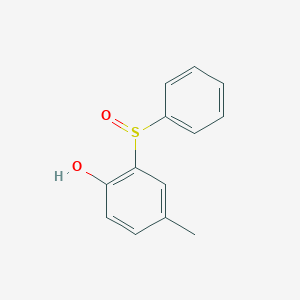

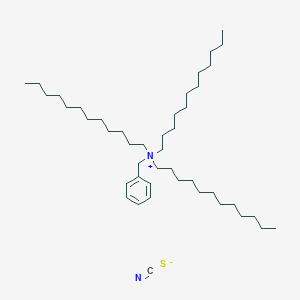

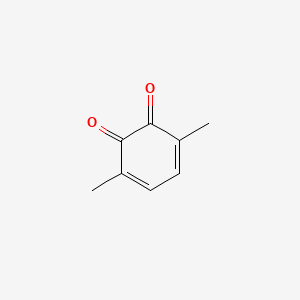



![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
![2-Methyl-4-[4-(tetradecyloxy)phenyl]buta-2,3-dienoic acid](/img/structure/B14498398.png)

